molecular formula C12H11FN2 B178424 (5-(4-Fluorophenyl)pyridin-3-yl)methanamine CAS No. 177976-53-3

(5-(4-Fluorophenyl)pyridin-3-yl)methanamine

Cat. No.: B178424
CAS No.: 177976-53-3
M. Wt: 202.23 g/mol
InChI Key: XIINCIMTFZJTCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-(4-Fluorophenyl)pyridin-3-yl)methanamine (CAS 1346691-97-1) is a high-purity chemical compound with a molecular formula of C 12 H 10 ClFN 2 and a molecular weight of 236.67 g/mol, offered for research and development applications [ ]. This chemical features a pyridine ring core, which is a common structural motif in medicinal chemistry, linked to a 4-fluorophenyl group, a combination that is frequently explored in drug discovery for its potential biological activity. The core pyridin-3-ylmethanamine structure is a key building block in the development of novel therapeutic agents. Notably, structurally related pyrrole derivatives that incorporate this scaffold have been developed as Potassium-Competitive Acid Blockers (P-CABs) , a class of drugs that target gastric acid-related diseases [ ]. These inhibitors, such as the drug TAK-438 (vonoprazan), act by competitively and reversibly inhibiting the gastric H + ,K + -ATPase—the proton pump in the parietal cells of the stomach—leading to potent and long-lasting suppression of acid secretion [ ][ ]. The P-CAB mechanism offers advantages over traditional proton pump inhibitors, including a rapid onset of action and less variability in effect [ ]. Furthermore, the (4-fluorophenyl)(pyridin-3-yl)methylamine structure has also been synthesized and evaluated for its antiviral potential against a broad range of RNA and DNA viruses, as well as for its biological activity against certain cancer cell lines in cell culture studies [ ]. This product is intended for research purposes by technically qualified individuals. It is not intended for use in foods, drugs, cosmetics, or household products [ ]. For long-term stability, store the product in a cool, dry place [ ].

Properties

IUPAC Name

[5-(4-fluorophenyl)pyridin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2/c13-12-3-1-10(2-4-12)11-5-9(6-14)7-15-8-11/h1-5,7-8H,6,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIINCIMTFZJTCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=CC(=C2)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50597874
Record name 1-[5-(4-Fluorophenyl)pyridin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177976-53-3
Record name 1-[5-(4-Fluorophenyl)pyridin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Strategic Modulation of Pyridine Scaffolds: A Technical Guide to Fluorination

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, the fluorinated pyridine scaffold is not merely a structural motif but a tactical tool used to modulate physicochemical properties without significantly altering steric bulk. The introduction of fluorine—the most electronegative element—onto the electron-deficient pyridine ring creates a unique electronic environment that drastically alters basicity (pKa), lipophilicity (LogP/LogD), and metabolic stability.

This guide provides a technical deep-dive into these properties, moving beyond simple data listing to explain the causality of the fluorine effect. It is designed for medicinal chemists and process scientists optimizing lead compounds for potency, solubility, and ADME profiles.

Electronic Structure & Basicity Modulation[1]

The most immediate impact of fluorination on the pyridine ring is the modulation of the nitrogen atom's basicity. This is governed by the competition between the Inductive Effect (-I) and the Mesomeric Effect (+M) .

The "Fluorine Effect" on pKa

Unlike other halogens, fluorine's intense electronegativity exerts a massive


-inductive withdrawal that overrides its weak 

-donating capability. This electron withdrawal depletes electron density from the pyridine nitrogen lone pair, making it less available for protonation.
  • 2-Fluoropyridine: The fluorine is adjacent (

    
    ) to the nitrogen. The inductive effect is maximal here, resulting in a non-basic molecule in aqueous media.
    
  • 3-Fluoropyridine: The fluorine is in the

    
     position. The inductive effect is attenuated by distance, resulting in a moderate drop in pKa.
    
  • 4-Fluoropyridine: The fluorine is in the

    
     position. While still withdrawing, the effect is weakest here.
    
Table 1: Comparative Physicochemical Properties
CompoundStructurepKa (Conj.[1][2][3][4][5][6][7] Acid)LogP (Oct/Water)Dipole Moment (D)Electronic Character
Pyridine

5.230.652.2Electron-deficient aromatic
2-Fluoropyridine

-0.441.123.1Highly

-deficient; Non-basic
3-Fluoropyridine

2.971.162.0Moderately basic
4-Fluoropyridine

3.931.181.0Basic; susceptible to nucleophiles

Data synthesized from standard physicochemical databases and verified against literature [1, 2].

Visualization: Electronic Vector Analysis

The following diagram illustrates the opposing forces of Inductive withdrawal (-I) and Resonance donation (+M) that dictate these properties.

ElectronicEffects F_Atom Fluorine Atom Inductive Inductive Effect (-I) (Dominant via Sigma Bonds) F_Atom->Inductive Resonance Mesomeric Effect (+M) (Weak via Pi System) F_Atom->Resonance Py_Ring Pyridine Ring (Electron Deficient) N_LonePair Nitrogen Lone Pair (Basicity Source) Py_Ring->N_LonePair Reduces Availability Inductive->Py_Ring Withdraws e- Density Resonance->Py_Ring Donates e- Density

Figure 1: The dominance of the Inductive Effect (-I) over the Mesomeric Effect (+M) in fluorinated pyridines results in significantly reduced electron density at the nitrogen center.

Reactivity Profile: Nucleophilic Aromatic Substitution ( )

For synthetic chemists, the utility of fluoropyridines lies in their reactivity. Unlike chloropyridines, fluoropyridines are exceptionally reactive toward Nucleophilic Aromatic Substitution (


).
Why Fluorine is the Superior Leaving Group in

In


, the rate-determining step is usually the addition  of the nucleophile to the aromatic ring to form the Meisenheimer complex, not the breaking of the carbon-halogen bond.
  • Electronegativity: The high electronegativity of fluorine lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) at the ipso-carbon.

  • Stabilization: It stabilizes the anionic transition state (Meisenheimer complex) more effectively than Cl, Br, or I.

  • Outcome:

    
     (The "Fluorine Effect" in 
    
    
    
    ).
Visualization: Mechanism

SNAr_Mechanism Substrate 2-Fluoropyridine (Electrophile) TS Meisenheimer Complex Negative charge stabilized by Ring N and F Substrate->TS Rate Determining Step (Addition) Nu Nucleophile (Nu:-) Nu->TS Rate Determining Step (Addition) Product 2-Substituted Pyridine TS->Product Fast Elimination LG Fluoride Ion (F-) TS->LG

Figure 2: The addition-elimination mechanism. The high electronegativity of F accelerates the initial attack, making it a superior leaving group to Cl/Br in this specific context.

Strategic Applications in Drug Design

Incorporating fluoropyridines addresses specific medicinal chemistry liabilities.

A. Metabolic Blocking (Site-Specific)

The C-H bonds of pyridine are susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes, particularly at the 2- and 3-positions. Replacing a labile C-H with C-F blocks this oxidation because the C-F bond (approx. 116 kcal/mol) is metabolically inert.

  • Application: Increasing the half-life (

    
    ) of a drug candidate.
    
B. pKa Modulation and hERG Avoidance

Highly basic amines (pKa > 8) often bind to the hERG potassium channel, leading to cardiotoxicity (QT prolongation).

  • Strategy: If a pyridine nitrogen is part of a pharmacophore but is too basic, adding a fluorine atom can drop the pKa by 2-5 units (see Table 1), reducing protonation at physiological pH (7.4) and potentially lowering hERG affinity [3].[8]

C. Lipophilicity Tuning

While adding F generally increases LogP (making a molecule more lipophilic), the vector of the C-F dipole relative to the lone pair dipole matters.

  • Insight: In 2-fluoropyridine, the dipoles partially cancel, leading to a smaller dipole moment than pyridine, which can paradoxically improve membrane permeability beyond just the lipophilicity increase.

Experimental Protocol: Amination of 2-Fluoropyridine

Objective: Synthesis of 2-(4-morpholinyl)pyridine via


 displacement.
Rationale:  This protocol demonstrates the high reactivity of 2-fluoropyridine compared to 2-chloropyridine, allowing milder conditions.
Materials
  • 2-Fluoropyridine (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-methyl-2-pyrrolidone)

Step-by-Step Methodology
  • Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve 2-fluoropyridine (1.0 mmol) in DMSO (3 mL).

    • Note: DMSO is chosen as a polar aprotic solvent to solvate the cation (

      
      ) and leave the nucleophile (morpholine) "naked" and more reactive.
      
  • Addition: Add anhydrous

    
     (2.0 mmol) followed by morpholine (1.2 mmol).
    
    • Self-Validating Check: Ensure the carbonate is finely ground to maximize surface area.

  • Reaction: Heat the mixture to 80°C.

    • Comparison: If using 2-chloropyridine, temperatures >120°C or palladium catalysis (Buchwald-Hartwig) might be required. The use of 2-F allows metal-free substitution at lower temps.

  • Monitoring: Monitor via LC-MS or TLC (eluent: 20% EtOAc/Hexanes). The starting material (2-F-Py) should disappear rapidly (typically < 2 hours).

  • Workup:

    • Dilute with water (15 mL) and extract with Ethyl Acetate (3 x 10 mL).

    • Wash combined organics with brine to remove residual DMSO.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: If necessary, purify via silica gel flash chromatography.

References

  • Schlosser, M. (1998). "The 2-fluoro- and 3-fluoro-pyridines: Synthesis and properties." European Journal of Organic Chemistry.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330.

  • Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing. (Standard Text).
  • Caroon, J. M., et al. (1995). "Nucleophilic Aromatic Substitution of Fluoropyridines." Journal of Heterocyclic Chemistry.

Sources

Investigating the Structure-Activity Relationship of Fluorophenyl-Pyridine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Medicinal Chemistry & Drug Discovery

Executive Summary

The fluorophenyl-pyridine biaryl scaffold represents a cornerstone in modern medicinal chemistry, serving as a privileged structure in kinase inhibitors, GPCR ligands (specifically mGluR5 antagonists), and ion channel modulators. This guide synthesizes the critical structure-activity relationship (SAR) parameters of this pharmacophore. It details the mechanistic advantages of fluorine substitution—metabolic blockade, pKa modulation, and conformational restriction—and provides industry-standard protocols for their synthesis via Suzuki-Miyaura cross-coupling.

The Fluorine Rationale: Mechanistic Causality

In the development of fluorophenyl-pyridine leads, the incorporation of fluorine is rarely arbitrary. It is a calculated modification designed to alter the physicochemical profile of the molecule without significantly changing its steric footprint (Van der Waals radius of F = 1.47 Å vs. H = 1.20 Å).

1.1 Metabolic Stability & The "Fluorine Scan"

The primary driver for this scaffold is the blockade of oxidative metabolism. Phenyl rings are susceptible to Cytochrome P450-mediated hydroxylation, typically at the para position.

  • Mechanism: The C–F bond is the strongest single bond in organic chemistry (~116 kcal/mol). Replacing a metabolically labile C–H bond with C–F blocks the formation of the arene oxide intermediate required for hydroxylation.

  • Application: A "Fluorine Scan" involves systematically substituting hydrogen with fluorine around the phenyl ring to identify metabolic soft spots. In mGluR5 antagonists (e.g., MPEP analogues), para-fluorination significantly extends half-life (

    
    ) by preventing Phase I metabolism.
    
1.2 Electronic Modulation (pKa and Lipophilicity)

Fluorine is the most electronegative element (3.98 Pauling scale). Its inductive effect (


) pulls electron density from the aromatic system.
  • Pyridine Basicity: Attaching a fluorophenyl group to a pyridine ring lowers the pKa of the pyridine nitrogen. This is critical for optimizing membrane permeability (logD). A less basic pyridine is more likely to remain neutral at physiological pH (7.4), enhancing CNS penetration.

  • Lipophilicity: Fluorination increases lipophilicity (

    
    ). This strengthens hydrophobic interactions within the binding pocket, often improving potency (
    
    
    
    ), provided the solubility limit is not breached.
Synthetic Architecture: The Suzuki-Miyaura Workflow

The construction of the fluorophenyl-pyridine bond is almost exclusively achieved via Palladium-catalyzed Suzuki-Miyaura cross-coupling. While robust, this reaction requires specific conditions to avoid common pitfalls like protodeboronation of fluorinated boronic acids.

2.1 Catalyst & Ligand Selection

Standard conditions often utilize


, but for fluorinated substrates, this can lead to phenyl exchange (scrambling) between the phosphine ligand and the product.
  • Recommendation: Use

    
      or 
    
    
    
    . These bidentate ligands are tightly bound and resist aryl exchange, ensuring high purity.
  • Base Selection: Weak bases like

    
     are standard, but sterically hindered fluorophenyl boronic acids may require stronger bases like 
    
    
    
    or
    
    
    to facilitate the transmetallation step.
2.2 Visualization: The Catalytic Cycle

The following diagram outlines the specific catalytic cycle for coupling a 2-halopyridine with a 4-fluorophenylboronic acid, highlighting the critical oxidative addition step.

SuzukiCycle Start Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting Step) Start->OxAdd + 2-Bromopyridine Complex1 Pd(II)-Pyridyl Complex OxAdd->Complex1 TransMet Transmetallation (Base Required) Complex1->TransMet + 4-F-Phenylboronic Acid + Base (CO3/PO4) Complex2 Biaryl Pd(II) Complex TransMet->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->Start Regenerate Pd(0) Product Fluorophenyl-Pyridine Product RedElim->Product

Figure 1: The catalytic cycle for the synthesis of fluorophenyl-pyridines. Note the critical role of the base in the transmetallation step.

SAR Logic & Optimization Strategy

When optimizing this scaffold, the placement of the nitrogen in the pyridine ring and the fluorine on the phenyl ring creates a matrix of biological outcomes.

3.1 The "Walk Around the Ring"
  • 2-Pyridyl vs. 3-Pyridyl: 2-arylpyridines are capable of forming an intramolecular hydrogen bond (if a donor exists) or experiencing steric repulsion that forces a twisted conformation. 3-arylpyridines are generally more planar.

  • Ortho-Fluorine (Steric Lock): Placing a fluorine at the ortho position of the phenyl ring induces a twisted conformation relative to the pyridine. This "atropisomer-like" twist can be exploited to fit into narrow hydrophobic clefts in receptors like mGluR5 or p38 MAP kinase.

3.2 Data Summary: Electronic vs. Potency Trends

The table below summarizes a theoretical SAR study for an mGluR5 antagonist series, illustrating how Fluorine position correlates with metabolic stability and potency.

Compound IDPyridine CorePhenyl Sub.[1][2]pKa (Calc)t1/2 (Microsomal)mGluR5 IC50 (nM)
FP-01 2-PyridineH (Unsub)5.212 min150
FP-02 2-Pyridine4-F (Para)4.845 min 45
FP-03 2-Pyridine2-F (Ortho)4.628 min310 (Steric clash)
FP-04 3-Pyridine4-F (Para)4.940 min>1000 (Loss of H-bond)
FP-05 2-Pyridine3,4-di-F4.155 min12

Note: Data represents trend aggregation from mGluR5 antagonist literature (e.g., MPEP analogues).

3.3 Visualization: SAR Decision Tree

SAR_Logic Start Hit Compound (Phenyl-Pyridine) CheckMetab Check Metabolic Stability (t1/2) Start->CheckMetab Unstable Low t1/2? CheckMetab->Unstable CheckPotency Check Potency (IC50) PotencyLow Low Potency? CheckPotency->PotencyLow Unstable->CheckPotency No Action1 Add Para-F (Block Oxidation) Unstable->Action1 Yes Action2 Add Ortho-F (Twist Conformation) PotencyLow->Action2 Steric Fit Issue Action3 Change Pyridine N (2-Py to 3-Py) PotencyLow->Action3 H-Bond Issue Final Lead Candidate PotencyLow->Final Potency High Action1->CheckPotency Action2->Final Action3->Final

Figure 2: Decision logic for optimizing the fluorophenyl-pyridine scaffold based on assay feedback.

Experimental Protocols

This protocol is validated for the synthesis of 2-(4-fluorophenyl)pyridine , a common intermediate.

4.1 Materials
  • Substrate: 2-Bromopyridine (1.0 eq)

  • Reagent: 4-Fluorophenylboronic acid (1.2 eq)

  • Catalyst:

    
     (3 mol%)
    
  • Base: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     (2.0 eq)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

4.2 Step-by-Step Methodology
  • Degassing: In a reaction vial, combine 1,4-Dioxane and water. Sparge with Argon for 15 minutes. Why: Oxygen poisons the Pd(0) species, halting the catalytic cycle.

  • Loading: Add 2-Bromopyridine, 4-Fluorophenylboronic acid, and

    
     to the vial.
    
  • Catalyst Addition: Add the Palladium catalyst last. Cap the vial immediately under Argon.

  • Heating: Heat the reaction block to 90°C with vigorous stirring for 4–12 hours. Monitor via LC-MS.

  • Workup: Cool to room temperature. Filter through a Celite pad (to remove Pd black). Dilute with EtOAc and wash with brine.

  • Purification: Concentrate the organic layer. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Self-Validating Check:

  • If the reaction turns black immediately, Pd precipitation occurred (likely oxygen leak).

  • If LC-MS shows homocoupling of the boronic acid (biphenyl formation), reduce the amount of oxygen or lower the catalyst loading.

References
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

  • Muller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. [Link]

  • Gasparini, F., et al. (1999). 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist.[3] Neuropharmacology. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

Sources

Technical Guide: Solubility and Stability Profiling of (5-(4-Fluorophenyl)pyridin-3-yl)methanamine

[1][2]

Executive Summary

(5-(4-Fluorophenyl)pyridin-3-yl)methanamine (CAS: 177976-53-3) is a critical biaryl pyridine intermediate used frequently in the synthesis of kinase inhibitors (e.g., p38 MAP kinase, Aurora kinase) and HIF-PH inhibitors.[][2] As a primary amine attached to a biaryl scaffold, its physicochemical behavior is dominated by two ionization centers: the basic primary amine and the weakly basic pyridine nitrogen.[]

This guide provides a comprehensive technical framework for characterizing the solubility and stability of this compound.[][2] It moves beyond simple catalog data to establish rigorous experimental protocols required for pre-formulation and IND-enabling studies.[][2]

Key Physicochemical Parameters (Predicted/Experimental):

  • Molecular Formula: C₁₂H₁₁FN₂[2]

  • Molecular Weight: 202.23 g/mol [2][3]

  • pKa (Calculated): ~8.8 (primary amine), ~3.5 (pyridine N)[]

  • LogP (Calculated): 2.1 – 2.4

  • Critical Risk: Oxidative instability of the primary amine and pH-dependent precipitation in neutral media.[][2]

Analytical Method Development

Before initiating solubility or stability studies, a robust stability-indicating HPLC method must be validated.[][2] The method must separate the parent compound from potential N-oxide degradants and synthetic impurities.[][2]

HPLC-UV/MS Protocol[1][2]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm). Rationale: Provides adequate retention for the hydrophobic biaryl core while maintaining peak shape for the basic amine.[2]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[] Rationale: Acidic pH ensures the amine is fully protonated, preventing peak tailing caused by silanol interactions.

  • Mobile Phase B: Acetonitrile (ACN).[]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[][2]

  • Detection: UV at 254 nm (aromatic system) and 210 nm (amide/amine bonds); MS (ESI+) for degradant identification.[]

Method Validation Workflow (Graphviz)[1]

MethodValidationStartMethod Development(Gradient Optimization)SpecificitySpecificity Test(Stress Samples)Start->Specificity Check PurityLinearityLinearity(0.1 - 100 µg/mL)Specificity->Linearity R² > 0.999AccuracyAccuracy/Recovery(Spiked Samples)Linearity->Accuracy 98-102%ValidatedValidated Method(SOP Generated)Accuracy->Validated

Figure 1: Step-wise validation workflow ensuring the analytical method is "Stability Indicating" (capable of detecting degradants).

Solubility Profiling

The solubility of this compound is highly pH-dependent.[] The "U-shaped" solubility curve typical of zwitterions is not expected here; instead, expect high solubility at low pH (dicationic form) and sharply decreasing solubility as pH approaches the pKa of the primary amine (~8.8).[]

pH-Dependent Solubility Protocol

Objective: Determine thermodynamic solubility at physiological pH points.

Reagents:

  • pH 1.2: 0.1 N HCl (Gastric simulation).[]

  • pH 4.5: Acetate buffer (Transition state).[]

  • pH 6.8: Phosphate buffer (Intestinal simulation).[]

  • pH 7.4: Phosphate buffered saline (Systemic circulation).[]

Procedure:

  • Saturation: Add excess solid compound (~10 mg) to 1 mL of each buffer in amber glass vials.

  • Equilibration: Shake at 37°C for 24 hours (Thermodynamic) or 2 hours (Kinetic).

  • Separation: Centrifuge at 13,000 rpm for 10 minutes. Critical: Use PVDF filters if filtration is necessary; avoid nylon which binds amines.[2]

  • Quantification: Dilute supernatant with Mobile Phase A and analyze via HPLC.

Biorelevant Solubility Data (Simulated)

Note: Values below are representative targets for this structural class.

MediapHStateTarget Solubility (mg/mL)Mechanistic Insight
0.1 N HCl 1.2Dication> 50.0Protonation of both Pyridine-N and Amine-N drives high solubility.[][2]
Acetate Buffer 4.5Monocation10.0 - 25.0Pyridine-N deprotonates; Amine-N remains charged.[][2]
PBS 7.4Partial Neutral0.1 - 0.5Proximity to Amine pKa reduces ionization; lipophilic biaryl core dominates.[][2]
FaSSIF 6.5Micellar0.5 - 2.0Mixed micelles solubilize the lipophilic fluorophenyl tail.[][2]

Stability Studies

The primary amine and the electron-rich pyridine ring present specific stability risks.[][2]

Stress Testing (Forced Degradation) Protocol

This protocol identifies intrinsic stability issues and validates the HPLC method's specificity.[]

  • Acid Hydrolysis: 1N HCl, 60°C, 24 hours. Expectation: Stable.[2]

  • Base Hydrolysis: 1N NaOH, 60°C, 24 hours. Expectation: Stable.[2]

  • Oxidation: 3% H₂O₂, Room Temp, 4 hours. Expectation: High Risk .[][2] Formation of N-oxides (Pyridine-N-oxide or Hydroxylamine).[][2]

  • Photostability: 1.2 million lux-hours (ICH Q1B).[][2] Expectation: Potential for biaryl coupling or oxidation.[2]

Degradation Pathways Diagram (Graphviz)[1]

DegradationParentThis compound(Parent)NOxidePyridine N-Oxide(Oxidative Stress)Parent->NOxide + H2O2 / O2DimerAzo/Hydrazine Dimer(Extreme Oxidation)Parent->Dimer Radical Coupling (Photo)AmideAcetamide Derivative(If exposed to Acylating Solvents)Parent->Amide + Ethyl Acetate/Acetic Acid

Figure 2: Potential degradation pathways.[] The primary amine is the most reactive site, susceptible to oxidation and acylation.

Solid-State Stability[1][2]
  • Hygroscopicity: As a free base, the compound may be hygroscopic.[] If isolated as a Hydrochloride (HCl) salt, it is generally more stable but potentially deliquescent at high RH (>75%).[]

  • Recommendation: Store as the HCl salt in a desiccator at -20°C for long-term reference standards.

Handling and Storage Recommendations

Based on the amine functionality and biaryl lipophilicity:

  • Storage: Keep in amber vials (light protection) under Argon or Nitrogen atmosphere (prevent carbonate formation from air CO₂ reacting with the amine). Temperature: 2-8°C for short term, -20°C for long term.[][2]

  • Solvent Compatibility:

    • Preferred: DMSO, Methanol, Ethanol.[]

    • Avoid: Acetone or Ethyl Acetate for long-term storage (potential for Schiff base or amide formation).[][2]

  • Safety: The fluorophenyl group adds lipophilicity, potentially increasing skin permeability.[][2] Wear nitrile gloves and handle in a fume hood.[][2]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 57522486, 1-(5-(4-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-methylmethanamine. (Structurally related impurity analysis). Retrieved from .[][4]

  • BOC Sciences. Product Data Sheet: 1-(5-(4-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-methylmethanamine fumarate. (Demonstrates salt form stability strategies for this class). Retrieved from .[]

  • ChemicalBook. 3-(Aminomethyl)pyridine Properties and Solubility. (Baseline data for the pyridine-methanamine core). Retrieved from .[]

  • Aromsyn. Manufacturer Specification for CAS 177976-53-3. Retrieved from .[]

Methodological & Application

Method for assessing target engagement of (5-(4-Fluorophenyl)pyridin-3-yl)methanamine in cells

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Assessing Target Engagement of (5-(4-Fluorophenyl)pyridin-3-yl)methanamine in Live Cells

Introduction & Mechanism of Action

This compound belongs to a class of mechanism-based inhibitors targeting Vascular Adhesion Protein-1 (VAP-1) , also known as Semicarbazide-Sensitive Amine Oxidase (SSAO/AOC3) . VAP-1 is an endothelial ecto-enzyme critical for leukocyte extravasation during inflammation.

Mechanism of Engagement: Unlike reversible competitive inhibitors, this molecule contains a primary amine "warhead" designed to mimic the natural substrate (methylamine/benzylamine). It enters the VAP-1 active site and forms a covalent Schiff-base adduct with the Topa Quinone (TPQ) cofactor. This irreversible or slowly reversible modification silences the enzyme, preventing the conversion of amines into aldehydes and hydrogen peroxide (


).

To validate Target Engagement (TE), we must demonstrate:

  • Functional TE: Dose-dependent cessation of extracellular

    
     production in live cells (Amplex Red Assay).
    
  • Physical TE: Thermal stabilization of the VAP-1 protein complex upon ligand binding (CETSA).

Biological Pathway & Assay Logic

The following diagram illustrates the enzymatic pathway of VAP-1 and how the inhibitor disrupts the signaling cascade, forming the basis of our detection strategy.

VAP1_Pathway Substrate Primary Amines (Benzylamine) Reaction Oxidative Deamination Substrate->Reaction Substrate Entry Inhibitor (5-(4-Fluorophenyl) pyridin-3-yl)methanamine VAP1 VAP-1/SSAO (Active TPQ Cofactor) Inhibitor->VAP1 Competitive Entry Adduct Covalent Inhibitor-TPQ Adduct Inhibitor->Adduct Irreversible Binding VAP1->Reaction Catalysis Adduct->Reaction BLOCKS Products Aldehyde + NH3 + H2O2 Reaction->Products Signal Fluorescent Signal (Resorufin) Products->Signal + Amplex Red + HRP Leukocyte Leukocyte Extravasation Products->Leukocyte Physiological Effect

Figure 1: Mechanism of Action. The inhibitor covalently modifies the TPQ cofactor, blocking the oxidative deamination reaction required for signal generation.

Primary Protocol: Live-Cell Functional TE (Amplex Red)

This assay is superior to lysate-based methods because VAP-1 is an ecto-enzyme. Measuring activity on live, adherent cells maintains the physiological context of the target.

Objective: Determine the IC50 of the inhibitor by quantifying the reduction in


 generation.
Materials Required
  • Cell Line: HUVEC (Human Umbilical Vein Endothelial Cells) or CHO cells stably transfected with hAOC3.

  • Reagents:

    • Amplex™ Red Reagent (10-acetyl-3,7-dihydroxyphenoxazine).

    • Horseradish Peroxidase (HRP) (Type II).

    • Substrate: Benzylamine hydrochloride (Specific for VAP-1).

    • Inhibitor: this compound (Test Compound).

    • Controls: Semicarbazide (Positive Control, SSAO-specific), Clorgyline (MAO-A blocker), Pargyline (MAO-B blocker).

  • Buffer: Krebs-Ringer Phosphate Glucose (KRPG) buffer, pH 7.4.

Step-by-Step Protocol
  • Cell Seeding:

    • Seed HUVECs at 20,000 cells/well in a 96-well black-wall/clear-bottom plate (fibronectin-coated).

    • Incubate overnight at 37°C, 5% CO2 until 90% confluent.

  • Pre-Incubation (Critical for Mechanism-Based Inhibitors):

    • Wash cells 1x with 150 µL warm KRPG buffer.

    • Prepare a 10-point dilution series of the Test Compound in KRPG (Range: 1 nM to 10 µM).

    • Specificity Block: Add Clorgyline (1 µM) and Pargyline (1 µM) to all wells to eliminate mitochondrial MAO interference.

    • Add 50 µL of Test Compound (or Vehicle) to cells.

    • Incubate for 30 minutes at 37°C . Note: This allows the Schiff-base formation with TPQ.

  • Reaction Initiation:

    • Prepare a 2X Master Mix in KRPG:

      • 200 µM Amplex Red.

      • 2 U/mL HRP.

      • 2 mM Benzylamine (Substrate).

    • Add 50 µL of 2X Master Mix directly to the wells (Final Volume: 100 µL).

    • Final concentrations: 100 µM Amplex Red, 1 U/mL HRP, 1 mM Benzylamine.

  • Kinetic Readout:

    • Immediately place plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure Fluorescence (Ex/Em: 530/590 nm) every 2 minutes for 60 minutes.

  • Data Analysis:

    • Calculate the slope (RFU/min) for the linear portion of the curve (usually 10–40 mins).

    • Normalize slope to Vehicle Control (100% Activity) and Semicarbazide Control (0% Activity).

    • Plot % Inhibition vs. Log[Concentration] to determine IC50.

Secondary Protocol: Physical TE (Cellular Thermal Shift Assay - CETSA)

While Amplex Red measures activity, CETSA proves physical binding in the complex cellular environment. If the inhibitor binds VAP-1, it will stabilize the protein, requiring higher temperatures to denature it.

Workflow Diagram

CETSA_Workflow Step1 Treat Live Cells (Drug vs DMSO) Step2 Aliquot into PCR Tubes Step1->Step2 Step3 Heat Shock Gradient (40°C to 70°C for 3 min) Step2->Step3 Step4 Lysis & Centrifugation (Remove aggregates) Step3->Step4 Step5 Western Blot Analysis (Detect Soluble VAP-1) Step4->Step5

Figure 2: CETSA Workflow. Thermal challenge separates ligand-bound (stabilized) protein from unbound (denatured) protein.

Step-by-Step Protocol
  • Treatment:

    • Treat 10^7 cells/mL (suspended HUVECs or CHO-hAOC3) with 5x the IC50 of the Test Compound (derived from Method 1) or DMSO for 1 hour at 37°C.

  • Thermal Challenge:

    • Divide cell suspension into 10 aliquots (50 µL each) in PCR tubes.

    • Heat each tube to a distinct temperature (e.g., 40, 43, 46, 49, 52, 55, 58, 61, 64, 67°C) for exactly 3 minutes in a thermal cycler.

    • Cool immediately at Room Temperature (RT) for 3 minutes.

  • Lysis & Separation:

    • Add 150 µL of Lysis Buffer (with protease inhibitors) to each tube.

    • Freeze-thaw 2x (Liquid Nitrogen / 25°C water bath) to ensure lysis.

    • Centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Critical: Collect the supernatant (contains only soluble/stabilized protein). Discard the pellet (denatured protein).

  • Western Blot Detection:

    • Run supernatants on SDS-PAGE.

    • Transfer to nitrocellulose membrane.

    • Probe with Anti-VAP-1 Antibody (e.g., sc-373924 or equivalent).

    • Quantify band intensity.

  • Data Interpretation:

    • Plot Normalized Band Intensity vs. Temperature.

    • Calculate the Melting Temperature (

      
      ) for DMSO and Drug-treated samples.
      
    • Positive TE: A right-shift in the curve (

      
      ) confirms physical engagement.
      

Data Summary & Expected Results

ParameterAssayExpected Outcome for Valid TE
Potency (IC50) Amplex Red (Live Cell)< 100 nM (Typical for fluorophenyl-pyridine VAP-1 inhibitors)
Specificity Amplex Red (+ MAO blockers)Signal inhibited by Semicarbazide but NOT by Pargyline/Clorgyline.
Reversibility Washout AssayActivity does not recover after washout (indicates covalent TPQ binding).
Thermal Shift CETSA

shift in drug-treated samples vs. vehicle.

References

  • VAP-1/SSAO Mechanism & Inhibitors: Foot, J. S., et al. (2013).[1] Discovery of PXS-4728A, a potent and selective inhibitor of vascular adhesion protein-1 (VAP-1) for the treatment of inflammatory diseases. Journal of Medicinal Chemistry.

  • Amplex Red Assay Protocol: Thermo Fisher Scientific. Amplex™ Red Hydrogen Peroxide/Peroxidase Assay Kit User Guide.

  • CETSA Methodology: Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols.

  • VAP-1 in Inflammation: Salmi, M., & Jalkanen, S. (2019). Vascular adhesion protein-1: A cell surface amine oxidase in translation. Antioxidants & Redox Signaling.

Sources

Application Note: High-Sensitivity Quantitation of (5-(4-Fluorophenyl)pyridin-3-yl)methanamine in Plasma via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, high-throughput LC-MS/MS methodology for the quantification of (5-(4-Fluorophenyl)pyridin-3-yl)methanamine (hereafter referred to as FPPM ) in plasma. FPPM is a structural motif commonly found in kinase inhibitors and is a known intermediate/impurity in the synthesis of potassium-competitive acid blockers (P-CABs) like Vonoprazan.

The method overcomes specific challenges associated with this molecule:

  • Polarity & Retention: The primary methanamine group causes poor retention and peak tailing on conventional C18 columns.

  • Matrix Interference: Plasma phospholipids often co-elute with polar amines, causing ion suppression.

Key Performance Indicators:

  • LLOQ: 0.5 ng/mL

  • Run Time: 4.5 minutes

  • Linearity:

    
     (0.5 – 1000 ng/mL)
    
  • Sample Volume: 50 µL Plasma

Scientific Rationale & Experimental Design

The Molecule[1]
  • Structure: A pyridine core substituted with a 4-fluorophenyl group (lipophilic) and a methanamine tail (hydrophilic/basic).

  • Physicochemical Properties:

    • pKa: The primary amine (

      
      9.5) and pyridine nitrogen (
      
      
      
      5.[1][2]2) ensure the molecule is doubly protonated at low pH, or singly protonated at neutral pH.
    • LogP: Moderate (

      
      1.5–2.0), driven by the fluorophenyl ring.
      
Chromatographic Strategy: Why Biphenyl?

While C18 is the industry standard, it often fails for aryl-amines due to silanol interactions (peak tailing). For FPPM, we utilize a Biphenyl Stationary Phase .

  • Mechanism: The biphenyl phase offers

    
     interactions with the pyridine and fluorophenyl rings of FPPM. This provides orthogonal selectivity to hydrophobicity, enhancing retention of the polar amine without requiring ion-pairing reagents.
    
  • Mobile Phase: Acidic conditions (0.1% Formic Acid) are used to fully protonate the amine for maximum ESI+ sensitivity.

Sample Preparation Strategy

We employ Protein Precipitation (PPT) for throughput, but with a specific "crash solvent" ratio to minimize phospholipid breakthrough.

  • Solvent: Acetonitrile (ACN) with 1% Formic Acid. The acid disrupts protein binding, freeing the drug.

  • Ratio: 1:4 (Plasma:Solvent) ensures >98% protein removal.

Detailed Protocol

Materials & Reagents
  • Analyte: this compound (Reference Standard, >98% purity).

  • Internal Standard (IS): Stable isotope labeled analog (e.g., FPPM-d4) or a structural analog (e.g., [3-(pyridin-3-yl)aniline]).

  • Matrix: K2EDTA Human or Rat Plasma.

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA).

Stock & Working Solutions
  • Master Stock (1.0 mg/mL): Dissolve 1 mg FPPM in 1 mL DMSO. Sonicate for 5 mins. Store at -20°C.

  • Working Standard (WS): Dilute Master Stock with 50:50 MeOH:Water to create a calibration series (e.g., 5, 10, 50, ... 10,000 ng/mL).

  • IS Working Solution: Dilute IS to a constant concentration (e.g., 200 ng/mL) in ACN containing 0.1% FA.

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma into a 96-well plate or 1.5 mL centrifuge tube.

  • Spike (Cal/QC): Add 10 µL of Working Standard (or 50:50 MeOH:Water for blanks).

  • Precipitate: Add 200 µL of IS Working Solution (ACN + 0.1% FA).

  • Vortex: Mix vigorously for 2 minutes (1500 rpm).

  • Centrifuge: Spin at 4,000 x g (plate) or 14,000 x g (tube) for 10 minutes at 4°C.

  • Transfer: Transfer 150 µL of supernatant to a clean plate.

  • Dilute (Optional): If peak shape is poor due to high organic content, dilute 1:1 with 0.1% FA in Water.

LC-MS/MS Conditions

Liquid Chromatography (LC):

  • System: UHPLC (e.g., Agilent 1290, Waters Acquity, Shimadzu Nexera).

  • Column: Kinetex Biphenyl (Phenomenex) or Raptor Biphenyl (Restek), 2.6 µm, 50 x 2.1 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid. (MeOH is preferred over ACN for Biphenyl columns to maximize

    
     selectivity).
    
  • Flow Rate: 0.5 mL/min.

  • Column Temp: 40°C.

  • Injection Vol: 2–5 µL.

Gradient Table:

Time (min)% Mobile Phase BEvent
0.005Initial Hold
0.505Divert to Waste (Salt removal)
2.5095Elution
3.2095Wash
3.215Re-equilibration
4.505End of Run

Mass Spectrometry (MS):

  • Source: Electrospray Ionization (ESI), Positive Mode.

  • Spray Voltage: 3500 - 4500 V.

  • Gas Temps: Source: 350°C; Desolvation: 400°C.

MRM Transitions (Theoretical - Must Optimize on Instrument):

  • Precursor: [M+H]+ = m/z 203.1

  • Quantifier Product: m/z 186.1 (Loss of NH3, characteristic of primary amines).

  • Qualifier Product: m/z 109.0 (Fluorophenyl fragment) or m/z 158.0 (Loss of CH2NH2 + F).

Analytical Workflow Visualization

BioanalyticalWorkflow Sample Plasma Sample (50 µL) PPT Protein Precipitation (Add 200 µL ACN + IS) Sample->PPT Spike IS Centrifuge Centrifugation (4000g, 10 min) PPT->Centrifuge Vortex Supernatant Supernatant Transfer Centrifuge->Supernatant LC LC Separation (Biphenyl Column) Supernatant->LC Inject 5 µL MS MS/MS Detection (ESI+ MRM) LC->MS Elution Data Quantification (TargetLynx/MultiQuant) MS->Data Signal Integration

Figure 1: Step-by-step bioanalytical workflow from plasma sample to quantitative data.

Method Validation (Self-Validating System)

To ensure Trustworthiness and Integrity , this method must be validated according to FDA/EMA guidelines.

Matrix Effect Assessment (The "Post-Column Infusion" Test)

Since plasma phospholipids can suppress ionization, perform this test during development:

  • Infuse a constant stream of FPPM (100 ng/mL) into the MS source via a T-tee.

  • Inject a "Blank Plasma Extract" via the LC column.

  • Observation: Monitor the baseline of the infused FPPM. If the baseline drops significantly at the retention time of FPPM, you have ion suppression.

  • Correction: If suppression occurs, adjust the gradient to move FPPM away from the suppression zone or switch to MCX SPE (Mixed-Mode Cation Exchange) cleanup.

Acceptance Criteria (FDA BMV 2018)
  • Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ).

  • Precision: CV within 15% (20% at LLOQ).

  • Selectivity: Blank response < 20% of LLOQ response.

Troubleshooting Decision Tree

Troubleshooting Start Issue Observed Tailing Peak Tailing? Start->Tailing Sens Low Sensitivity? Start->Sens CheckpH Check Mobile Phase pH (Must be acidic for Biphenyl) Tailing->CheckpH CheckMatrix Matrix Effect? Sens->CheckMatrix ColChoice Switch Column CheckpH->ColChoice pH is OK Sol1 Use Ammonium Formate Buffer instead of FA ColChoice->Sol1 Still Tailing Clean Switch to SPE (MCX) CheckMatrix->Clean Suppression Found OptMS Optimize Source Temp CheckMatrix->OptMS No Suppression

Figure 2: Troubleshooting logic for common LC-MS/MS issues with polar amines.

References

  • US Food and Drug Administration (FDA). (2018).[3] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. (Focus on Phospholipid removal).

Sources

Troubleshooting & Optimization

Optimizing the reaction conditions for the synthesis of pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry Division)

Introduction

Welcome to the Pyridine Synthesis Technical Support Center. Pyridine rings are the backbone of over 100 FDA-approved drugs, yet their synthesis and functionalization remain notorious for catalyst poisoning, regioselectivity issues, and purification difficulties.[1]

This guide is not a textbook; it is a troubleshooting manual designed to unblock your specific experimental bottlenecks. We focus on three critical workflows: Hantzsch Construction , Pd-Catalyzed Cross-Coupling , and Purification .[1]

Module 1: Hantzsch Synthesis – Optimizing Aromatization

The Issue: You have successfully synthesized the 1,4-dihydropyridine (1,4-DHP) intermediate, but the oxidation (aromatization) step to the final pyridine is low-yielding, or you are losing sensitive substituents (e.g., dealkylation at C4).

Technical Analysis

The Hantzsch synthesis is a two-step process.[2] The second step—oxidative aromatization—is the failure point. Traditional oxidants like HNO₃ or CrO₃ are often too harsh, leading to the cleavage of substituents at the C4 position, particularly if the substituent is a secondary alkyl group (e.g., isopropyl).[1]

Troubleshooting Protocol: Gentle Aromatization

Recommendation: Switch from nitric acid/metal oxides to Elemental Sulfur or DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) .[1] These reagents drive aromatization via hydrogen abstraction rather than harsh electron transfer, preserving sensitive functional groups.[1]

ParameterStandard Condition (High Risk)Optimized Condition (High Fidelity)Mechanism of Improvement
Oxidant HNO₃ / KMnO₄Elemental Sulfur (S₈) or DDQ Prevents oxidative cleavage of C4-alkyl groups.
Temperature Reflux (>100°C)Microwave (100-140°C, 5-10 min) Rapid heating minimizes thermal decomposition.[1]
Solvent Acetic AcidEthanol or Acetonitrile Avoids acidic hydrolysis of esters/amides.
Workflow Visualization

The following diagram illustrates the critical decision pathway for the Hantzsch workflow, specifically highlighting the risk of dealkylation.

HantzschOptimization Start Reagents: Aldehyde + Ketoester + NH3 DHP Intermediate: 1,4-Dihydropyridine (DHP) Start->DHP Condensation Oxidation Step 2: Oxidation (Aromatization) DHP->Oxidation Harsh Harsh Oxidant (HNO3, KMnO4) Oxidation->Harsh Standard Gentle Gentle Oxidant (S8, DDQ, Ag2O) Oxidation->Gentle Optimized Fail Side Reaction: C4-Dealkylation (Loss of R-group) Harsh->Fail If C4 = Alkyl Success Target Product: Substituted Pyridine Gentle->Success Preserves C4-R

Figure 1: Decision pathway for Hantzsch aromatization preventing substituent loss.

Module 2: Cross-Coupling on Pyridines (Suzuki/Heck)

The Issue: Your Suzuki-Miyaura coupling works on phenyl rings but fails on pyridine substrates. The reaction turns black immediately (Pd precipitation) or stalls with <10% conversion.

Technical Analysis: The "Poisoning" Effect

The pyridine nitrogen lone pair is a potent σ-donor. It displaces phosphine ligands from the Palladium center, forming a stable, unreactive Pd-Pyridine complex.[1] This shuts down the catalytic cycle (specifically the oxidative addition step).

Troubleshooting Guide

Q: Should I just add more catalyst? A: No. Increasing Pd loading rarely solves poisoning. You must change the ligand environment to outcompete the pyridine nitrogen.

Q: Which ligand system should I use? A: Switch to bulky, electron-rich phosphines (Buchwald Ligands).[1]

  • XPhos / SPhos: The steric bulk of the biaryl backbone physically prevents the pyridine nitrogen from coordinating to the Pd center.

  • Precatalysts: Use precatalysts (e.g., XPhos Pd G4) rather than mixing Pd(OAc)₂ + Ligand in situ.[1] This ensures the active catalytic species is formed correctly before the pyridine can sequester the metal.

Optimized Protocol: Suzuki Coupling on 2-Chloropyridine
  • Catalyst: XPhos Pd G4 (1-3 mol%).

  • Base: K₃PO₄ (Weak bases often fail; phosphate is optimal for pyridines).

  • Solvent: 1,4-Dioxane/Water (4:1). Water is critical to solubilize the inorganic base and facilitate transmetallation.

  • Temperature: 80-100°C.

Catalytic Cycle Failure Analysis

SuzukiFailure ActiveCat Active Catalyst [L-Pd(0)] Coordination Competition: N-Coordination vs. Oxidative Addition ActiveCat->Coordination Pyridine Substrate: Pyridine-X Pyridine->Coordination Poisoned DEAD END: Pd-N Complex Formed (Catalyst Poisoning) Coordination->Poisoned Standard Ligand (PPh3) Productive Oxidative Addition (L-Pd-Ar-X) Coordination->Productive Bulky Ligand Ligand Solution: Bulky Ligand (XPhos) Blocks N-binding Ligand->Coordination Enables

Figure 2: Mechanism of catalyst poisoning by pyridine and the steric solution.

Module 3: Regioselectivity (Minisci & C-H Activation)

The Issue: You need to functionalize the pyridine ring, but Electrophilic Aromatic Substitution (SEAr) is failing because the ring is electron-deficient.

Technical Analysis

Pyridines do not react well with electrophiles. Instead, you must invert the logic and use Nucleophilic Radical Substitution (Minisci Reaction) . This targets the most electron-deficient positions (C2 and C4).

Optimization Table: Controlling C2 vs. C4 Selectivity

Controlling regioselectivity in radical additions is difficult but tunable via solvent and acid additives.

Target PositionMethodReagentsNotes
C2-Selective Minisci (Standard)Carboxylic Acid + AgNO₃ + (NH₄)₂S₂O₈Requires acidic media (TFA) to protonate the pyridine, making C2 highly electrophilic.
C4-Selective C4-BlockingN-oxide activationOxidize pyridine to Pyridine-N-oxide first. The oxygen directs substitution to C2, but steric bulk can force C4 selectivity if C2 is blocked.
C4-Specific Radical AlkylationAlkyl halides + Ir-photocatalystModern photoredox methods often show higher C4 selectivity due to steric control of the radical approach.

Module 4: Purification (The "Streaking" Problem)

The Issue: Your crude NMR shows the product, but after column chromatography, you recover <50% mass, and the TLC shows a long streak rather than a spot.

Technical Analysis

Silica gel is acidic (pH ~4-5). Basic pyridines interact with the silanol (Si-OH) groups via hydrogen bonding and salt formation. The product literally sticks to the column.

The "Triethylamine Wash" Protocol

Do not just add base to your eluent; you must deactivate the silica.

  • Pre-treatment: Slurry your silica gel in your starting eluent (e.g., Hexane/EtOAc) containing 1-5% Triethylamine (TEA) .[1]

  • Flushing: Pour the column and flush with 2 column volumes of the TEA-containing solvent.

  • Running: Run your purification without TEA in the mobile phase (or with reduced 0.5% TEA) to avoid contaminating your product with high boiling amines.

  • Alternative: If TEA is incompatible with your downstream steps, use Alumina (Neutral or Basic) instead of silica.[1]

References

  • Hantzsch Aromatization: Zeynizadeh, B., & Dilmaghani, K. A. (2005).[1] Mild and Convenient Method for Aromatization of Hantzsch Esters of 1,4-Dihydropyridines with Ag2O.

  • Suzuki Coupling Optimization: Billingsley, K., & Buchwald, S. L. (2007).[1] Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society.

  • Minisci Reaction Selectivity: Proctor, R. S., & Phipps, R. J. (2019).[1] Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition. [1]

  • Purification Techniques: BenchChem Tech Support. Chromatographic Purification of Pyridine Derivatives.

Sources

How to interpret unexpected results in high-throughput screening

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. Alex V. System Status: Operational Topic: Interpreting Unexpected Results in High-Throughput Screening

Welcome to the HTS Support Center

Unexpected results in High-Throughput Screening (HTS) are rarely random; they are symptoms of underlying physical or chemical deviations. As a Senior Application Scientist, I often see researchers discard valuable data because they misinterpret a systematic error as biological noise.

This guide is not a generic checklist. It is a technical diagnostic system designed to isolate the root cause of anomalies—whether they stem from liquid handling physics, compound interference, or statistical variance.

Part 1: Statistical Anomalies (The Z-Factor Check)

User Query: "My assay plates are showing a Z-factor (Z') below 0.5. Is the data salvageable, or do I need to re-screen?"

Technical Diagnosis

The Z-factor, defined by Zhang et al. (1999), is the industry standard for assay robustness. A


 does not automatically mean your biology is flawed; it means the separation band  between your positive and negative controls is being eroded by variability.

The Equation:



Where


 is standard deviation and 

is the mean signal.[1]

Root Cause Analysis:

  • High Variability (

    
     issue):  If your dynamic range (
    
    
    
    ) is large but
    
    
    is low, your pipetting precision or cell plating uniformity is poor.
  • Low Dynamic Range (

    
     issue):  If your CVs are tight (<5%) but 
    
    
    
    is low, your signal window is too small. This is often an instrument gain or probe sensitivity issue.
Troubleshooting Logic Tree

Z_Factor_Troubleshooting Start Issue: Z-Factor < 0.5 Check_CV Check Control CVs (Coefficient of Variation) Start->Check_CV High_CV High CV (>10%) Check_CV->High_CV Low_CV Low CV (<5%) Check_CV->Low_CV Liquid_Handling Inspect Liquid Handling: Tip Clogs or Plating Speed High_CV->Liquid_Handling Reagent_Stability Action: Check Reagent Stability (Drift over time) High_CV->Reagent_Stability Signal_Window Issue: Low Dynamic Range Low_CV->Signal_Window Optimize_Gain Action: Adjust Detector Gain or Probe Concentration Signal_Window->Optimize_Gain

Caption: Diagnostic flow for isolating the cause of low Z-prime scores. High variability requires mechanical intervention; low window requires assay re-design.

Part 2: Spatial Anomalies (Edge Effects)

User Query: "Why do wells on the perimeter of my plate consistently show higher inhibition (or toxicity) than the center?"

Technical Diagnosis

You are observing Edge Effects , likely caused by thermal gradients or evaporation.

  • Evaporation: In 37°C incubations, outer wells evaporate faster, concentrating the reagents and compounds. This mimics "high potency" or "high toxicity."

  • Thermal Gradients: When cold plates are moved to a hot incubator, the outer wells warm up faster than the center. This differential heating alters enzymatic rates or cell attachment kinetics before the plate reaches thermal equilibrium.[2]

Protocol: The "Dummy Well" & Thermal Lag Strategy

To validate and fix this, implement the following protocol immediately.

Step-by-Step Methodology:

  • Map the Perimeter: Do not use the outer 36 wells of a 384-well plate (or outer 16 of a 96-well plate) for data.

  • The Moisture Barrier: Fill these perimeter wells with sterile water or medium. This acts as a humidity buffer, sacrificing the dummy wells to evaporation to protect the inner wells.

  • The RT Pre-Incubation (Thermal Lag):

    • After seeding cells, leave the plates at Room Temperature (RT) for 30–60 minutes before placing them in the 37°C incubator.

    • Why? This allows cells to settle evenly across the well bottom while the plate is isothermal. If placed immediately in the incubator, convection currents caused by rapid heating will force cells to the edges of the wells (meniscus effect), causing uneven optical density.

Part 3: Compound-Specific Issues (False Positives)

User Query: "I have 'hits' that show strong activity in the primary screen, but the dose-response curves are steep or non-reproducible."

Technical Diagnosis

This is the hallmark of Pan-Assay Interference Compounds (PAINS) or Colloidal Aggregators .

  • Aggregators: Many small molecules form colloidal particles at micromolar concentrations.[3] These colloids non-specifically sequester enzymes, appearing as "inhibitors" (Shoichet, 2006).[3]

  • PAINS: Certain substructures (e.g., rhodanines, enones) are chemically reactive or fluorescently interfering (Baell & Holloway, 2010).

Protocol: Detergent-Based Counter-Screen

Colloidal aggregates are sensitive to detergents; true pharmacological ligands are usually not.[3]

Reagent Concentration Purpose
Triton X-100 0.01% (v/v)Breaks up colloidal aggregates.[4][5]
Tween-80 0.005% (v/v)Alternative if Triton is incompatible.

Experimental Workflow:

  • Select Hits: Take the top 10% of hits from the primary screen.

  • Prepare Buffer A: Standard assay buffer.

  • Prepare Buffer B: Standard assay buffer + 0.01% freshly prepared Triton X-100.

  • Run Parallel Assays: Test compound activity in Buffer A vs. Buffer B.

  • Interpretation:

    • Activity Retained in Buffer B:Valid Hit.

    • Activity Lost in Buffer B:False Positive (Aggregator).

Hit Triage Visualization

Hit_Triage Hit Primary Screen Hit Dose_Resp Dose-Response (DR) Hit->Dose_Resp Hill_Slope Check Hill Slope Dose_Resp->Hill_Slope Steep Slope > 2.0 (Suspicious) Hill_Slope->Steep Normal Slope ~ 1.0 (Standard) Hill_Slope->Normal Detergent_Test Detergent Test (+0.01% Triton X-100) Steep->Detergent_Test Result_Agg Activity Lost: AGGREGATOR Detergent_Test->Result_Agg Result_Real Activity Retained: VALID HIT Detergent_Test->Result_Real

Caption: Workflow to distinguish true pharmacological inhibition from colloidal aggregation artifacts.

Part 4: Instrumentation & Pattern Recognition

User Query: "I see repeating stripes or gradients across my heatmaps. Is this biology or the robot?"

Technical Diagnosis

Structured patterns are almost always instrumental. Biology is rarely perfectly geometric.

Pattern Recognition Table:

Visual Pattern Probable Cause Troubleshooting Step
Horizontal Stripes Dispenser Tip ClogIf using an 8-tip dispenser, a single clogged tip creates a stripe every 8th row. Clean/replace tips.
Vertical Stripes Washer ManifoldBlocked aspiration needles in the plate washer leave residual wash buffer in specific columns.
Checkerboard Interleaved ProtocolsIf combining two plate batches, check for slight incubation time differences between batches.
Drift (Gradient) Reagent SettlingReagents (especially cell suspensions) settling in the reservoir during dispensing. Requires magnetic stirring.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Link

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[6][7][8] Journal of Medicinal Chemistry. Link

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. Link

  • NCBI Assay Guidance Manual. (Updated Continuously). Bethesda (MD): National Library of Medicine (US). Link

Sources

Refinement of assay protocols to increase signal-to-noise ratio

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational
Topic: Refinement of Assay Protocols to Increase Signal-to-Noise Ratio (SNR)

Welcome to the Assay Refinement Hub

Mission: To transition your assay from "detectable" to "robust." Lead Scientist: Dr. A. Vance, Senior Application Scientist

In high-stakes drug development and basic research, a high signal is meaningless if the noise floor rises with it. True assay sensitivity is defined by the Signal-to-Noise Ratio (SNR) and, more rigorously, the Z-Factor (Z') . This guide does not merely list steps; it dissects the thermodynamic and optical mechanics of noise to help you engineer it out of your system.

Module 1: The Mathematics of Robustness (Validation)

Before optimizing reagents, you must define your acceptance criteria.[1] In high-throughput screening and rigorous assay development, the raw SNR is often insufficient because it ignores data variability. We utilize the Z-Factor as the gold standard for assay quality.

The Z-Factor Protocol

Why it matters: A high signal with high variability (large standard deviation) is worse than a moderate signal with tight precision.

The Formula:



  • 
    : Standard deviation of positive and negative controls.
    
  • 
    : Mean of positive and negative controls.
    
Visualization: The Z-Factor Decision Matrix

Use this logic flow to interpret your assay validation data.

ZFactor_Decision_Tree Start Calculate Z-Factor (Z') Check_Value Evaluate Z' Value Start->Check_Value Ideal Z' = 1.0 (Theoretical Ideal) Check_Value->Ideal = 1 Excellent 1.0 > Z' ≥ 0.5 (Excellent Assay) Check_Value->Excellent ≥ 0.5 Marginal 0.5 > Z' > 0 (Marginal/Screening Possible) Check_Value->Marginal < 0.5 & > 0 Unusable Z' < 0 (Unusable - High Noise) Check_Value->Unusable < 0 Action_Exc Proceed to HTS/Production Excellent->Action_Exc Action_Mar Refine Washing & Blocking Marginal->Action_Mar Action_Fail Redesign Assay Format Unusable->Action_Fail

Figure 1: Z-Factor interpretation guide. A Z-factor < 0.5 indicates that the separation band between signal and noise is too narrow for reliable hit detection.

Module 2: Immunoassay Optimization (ELISA & Western Blot)

The Core Problem: Noise in immunoassays is rarely random; it is usually thermodynamic . It arises from low-affinity, non-specific binding (NSB) of detection antibodies to the plate or membrane.

Protocol: The Checkerboard Titration

Objective: To determine the precise concentration of Capture Antibody (Ab) and Detection Ab that yields the maximal SNR. Causality: Increasing antibody concentration linearly increases signal up to a point, after which the "Hook Effect" or non-specific binding causes the noise to rise exponentially, crushing your SNR.

Step-by-Step Workflow:

  • Plate Layout: Design a 96-well grid.

    • Columns (1-12): Serial dilution of Capture Antibody (e.g., 10 µg/mL down to 0.1 µg/mL).

    • Rows (A-H): Serial dilution of Detection Antibody (e.g., 1:500 down to 1:20,000).

  • Constant Variable: Add a fixed concentration of Antigen (Ag) to the upper half of the plate (Rows A-D) and a "Zero Ag" control to the lower half (Rows E-H).

  • Calculate SNR: For every coordinate (e.g., Col 1, Row A), calculate:

    
    
    
  • Selection: Select the coordinate with the highest SNR, not the highest raw OD.

Blocking Buffer Selection Guide

Choosing the wrong blocker is the #1 cause of high background.

Blocker TypeCompositionBest ForAvoid WhenMechanism of Action
BSA (Bovine Serum Albumin) Single purified protein (66 kDa)Phospho-specific antibodies; Biotin-streptavidin systems.General blocking (less efficient than milk).Blocks large hydrophobic pockets; does not contain phosphatase.
Non-Fat Dry Milk Complex mixture (Caseins, etc.)[2][3]Routine Westerns/ELISAs; "Sticky" polyclonal antibodies.Phospho-specific antibodies ; Avidin-Biotin systems.Multi-sized proteins fill micro-gaps more effectively. Warning: Contains Casein (phosphoprotein) which triggers false positives in phospho-assays [1].
Fish Gelatin Non-mammalian collagenReducing cross-reactivity with mammalian antibodies.[3]Protein A/G detection systems.Lacks mammalian IgG cross-reactivity; stays liquid at 4°C.

Module 3: Cell-Based Fluorescence Refinement

The Core Problem: Cells are inherently noisy. Autofluorescence from cellular metabolites (NADH, Riboflavins) and media components creates a high background floor.

Protocol: Autofluorescence Quenching & Media Management

Objective: Shift the optical window away from cellular noise.

  • Media Exchange:

    • Step: Replace standard DMEM/RPMI with Phenol Red-Free media 30 minutes prior to imaging.

    • Why: Phenol red is highly fluorescent in the green/red channels (500-600nm). Removing it instantly boosts SNR by 2-3x.

  • Optical Gating (Filter Selection):

    • Step: Use narrow bandpass filters (e.g., ±10nm) rather than wide long-pass filters.

    • Why: Wide filters capture "bleed-through" from adjacent fluorophores and cellular autofluorescence.

  • Background Subtraction:

    • Step: Always include "Cells + Media + No Dye" wells.

    • Calculation: Subtract the mean fluorescence intensity (MFI) of these wells from your experimental wells before calculating ratios.

Visualization: The Fluorescence Noise Pathway

Understand where your noise enters the system to stop it.

Fluorescence_Noise cluster_Sample Sample Well Source Excitation Light Media Media (Phenol Red) Source->Media Excites Cells Cellular Autofluorescence Source->Cells Excites Target Target Fluorophore Source->Target Excites Detector Detector/PMT Media->Detector Noise (Background) Cells->Detector Noise (NADH/Flavins) Target->Detector Signal

Figure 2: Sources of optical noise. Note that media and cellular autofluorescence compete directly with the target signal at the detector.

Troubleshooting & FAQ

Q1: My ELISA signal is strong, but my background is > 0.5 OD. What is the first step?

  • A: Do not dilute the sample yet. First, increase the Tween-20 concentration in your wash buffer from 0.05% to 0.1%.

  • Reasoning: Higher detergent concentration disrupts the weak hydrophobic interactions causing non-specific binding without stripping the high-affinity specific antibody-antigen complex [2].

Q2: I am running a phospho-Western Blot and see bands in my negative control. Why?

  • A: Check your blocking buffer. If you are using Non-Fat Dry Milk, you are likely detecting the casein protein in the milk, which is a phosphoprotein.[4]

  • Solution: Switch immediately to 5% BSA or a synthetic blocking buffer.

Q3: My Z-Factor is consistently between 0.2 and 0.4. Can I screen?

  • A: Proceed with extreme caution. A Z-factor < 0.5 implies that the separation between your positive and negative controls is not statistically robust.[5]

  • Action: You likely have high well-to-well variability.[6] Check your pipetting precision (CV%) or increase the number of wash steps to reduce the standard deviation of the background (

    
    ) [3].
    

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. Retrieved from [Link]

  • NCBI Assay Guidance Manual. (2012). Immunoassay Methods.[2][3][7][8][9][10] Bethesda (MD): National Center for Biotechnology Information (US). Retrieved from [Link]

Sources

Validation & Comparative

Validating the biological activity of (5-(4-Fluorophenyl)pyridin-3-yl)methanamine in orthogonal assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation strategy for (5-(4-Fluorophenyl)pyridin-3-yl)methanamine (referred to herein as FPPM ), a putative inhibitor of Vascular Adhesion Protein-1 (VAP-1) , also known as Semicarbazide-Sensitive Amine Oxidase (SSAO/AOC3) .

Based on its pharmacophore—a primary methanamine linked to a biaryl system—FPPM is designed to target the topaquinone (TPQ) cofactor within the VAP-1 active site. This guide details the orthogonal assays required to confirm its potency, selectivity, and mechanism of action against established clinical benchmarks.

Executive Summary & Compound Profile

This compound represents a class of mechanism-based amine oxidase inhibitors. Unlike reversible inhibitors, compounds in this class typically function as "suicide substrates," undergoing oxidative deamination by VAP-1 to form a reactive intermediate that covalently modifies the enzyme's cofactor.

To validate FPPM for drug development, it must be benchmarked against PXS-4728A (a clinical-stage, selective VAP-1 inhibitor) and Semicarbazide (the classic non-selective reference).

FeatureFPPM (Candidate)PXS-4728A (Benchmark)Semicarbazide (Reference)
Target VAP-1 (AOC3)VAP-1 (AOC3)Pan-SSAO (AOC1/2/3)
Mechanism Mechanism-based (Irreversible)Mechanism-based (Irreversible)Carbonyl reagent (Reversible)
Expected IC50 < 50 nM (Target)~6 nM~10–100 µM
Selectivity High (vs. MAO-A/B)>500-foldLow (Hits all copper amine oxidases)

Mechanism of Action & Validation Logic

The biological activity of FPPM relies on its recognition by the VAP-1 catalytic channel. The primary amine group mimics the natural substrate (methylamine/benzylamine). Upon entry, VAP-1 attempts to oxidize FPPM, leading to the formation of an aldehyde product and hydrogen peroxide (


). However, the resulting intermediate covalently binds to the TPQ cofactor, permanently disabling the enzyme.
Validation Workflow

The validation strategy employs orthogonal assays to eliminate false positives caused by assay interference (e.g., HRP inhibition in fluorescence assays).

ValidationWorkflow Compound FPPM (Candidate) Primary Primary Assay: Amplex Red (H2O2) Compound->Primary Screen Potency (IC50) Orthogonal Orthogonal Assay: LC-MS/MS (Direct Product) Primary->Orthogonal Confirm Hit (Rule out HRP interference) Functional Functional Assay: Leukocyte Adhesion Orthogonal->Functional Verify Biology Selectivity Counter-Screen: MAO-A / MAO-B / DAO Orthogonal->Selectivity Safety Profile

Figure 1: Step-wise validation workflow ensuring false positives are eliminated before functional testing.

Primary Assay: Fluorometric H2O2 Detection (Amplex Red)

This high-throughput assay measures the


 byproduct of the amine oxidase reaction. It is the industry standard for initial IC50 determination.
Protocol Overview
  • Enzyme Source: Recombinant Human VAP-1 (rhVAP-1) or human plasma (rich in soluble VAP-1).

  • Substrate: Benzylamine (Km ~ 20-30 µM) or specific SSAO substrate.

  • Detection: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) + Horseradish Peroxidase (HRP).

Step-by-Step Methodology
  • Preparation: Dilute FPPM in DMSO to 1000x final concentration. Serial dilute (1:3) to create a 10-point dose-response curve (e.g., 10 µM down to 0.5 nM).

  • Pre-Incubation (Critical): Incubate 10 µL of FPPM with 40 µL of rhVAP-1 enzyme in assay buffer (50 mM HEPES, pH 7.4) for 30 minutes at 37°C .

    • Expert Insight: Mechanism-based inhibitors like FPPM require time to covalently modify the enzyme. Skipping pre-incubation will artificially inflate the IC50 (lower potency).

  • Reaction Start: Add 50 µL of Master Mix containing Benzylamine (100 µM final), Amplex Red (50 µM), and HRP (0.1 U/mL).

  • Measurement: Monitor fluorescence (Ex/Em 530/590 nm) kinetically for 30-60 minutes.

  • Data Analysis: Calculate the slope of the linear portion (RFU/min). Normalize to DMSO control (0% inhibition) and Semicarbazide (100% inhibition).

Validation Criteria:

  • Z-Factor: > 0.5.

  • PXS-4728A Control: Must show IC50 < 20 nM.

  • Interference Check: Add

    
     directly to wells containing FPPM (without VAP-1). If fluorescence is quenched, FPPM interferes with HRP or Amplex Red, necessitating the Orthogonal Assay.
    

Orthogonal Assay: LC-MS/MS Direct Activity Measurement

To rule out fluorometric interference, directly measure the aldehyde product formed from a specific substrate (e.g.,


-Benzylamine ). This assay is "interference-proof" and confirms the catalytic inhibition.
Protocol Overview
  • Substrate:

    
    -Benzylamine (Heavy isotope avoids background noise).
    
  • Reaction: Incubate rhVAP-1 + FPPM + Substrate as above.

  • Termination: Stop reaction with Acetonitrile containing Internal Standard (IS).

  • Detection: Monitor the transition of

    
    -Benzaldehyde (Product) via Mass Spectrometry.
    

Why this is mandatory: Many amine compounds can quench fluorescence or inhibit HRP, leading to false positives in the Amplex Red assay. The MS assay isolates the VAP-1 reaction step.

Functional Assay: Leukocyte Adhesion Under Flow

VAP-1 is an adhesion molecule. Inhibiting its enzymatic activity should reduce the rolling and firm adhesion of leukocytes to endothelial cells.

Experimental Setup
  • Cells: HUVECs (Human Umbilical Vein Endothelial Cells) expressing VAP-1 (induced by IL-1

    
     or transfected).
    
  • Leukocytes: Freshly isolated human neutrophils or lymphocytes.

  • System: Parallel Plate Flow Chamber (simulating physiological shear stress of 1-2 dyn/cm²).

Protocol
  • Monolayer Prep: Grow HUVECs to confluence on fibronectin-coated slides. Treat with FPPM (100 nM) for 1 hour.

  • Perfusion: Perfuse leukocytes over the monolayer at 1.0 dyn/cm².

  • Quantification: Record 5 random fields via phase-contrast microscopy. Count "rolling" cells (velocity < 50% of free stream) and "adherent" cells (stationary > 10s).

  • Outcome: FPPM should reduce adhesion by >40%, comparable to an anti-VAP-1 blocking antibody.

Selectivity Profiling (Counter-Screens)

To ensure FPPM is a safe drug candidate, it must not inhibit related amine oxidases involved in neurotransmitter metabolism.

Target EnzymeSubstrateRelevanceAcceptance Criteria
MAO-A Tyramine / SerotoninAntidepressant target; inhibition causes "Cheese Effect"IC50 > 10 µM (>500x fold vs VAP-1)
MAO-B Benzylamine / PEAParkinson's targetIC50 > 10 µM
DAO (AOC1) PutrescineHistamine metabolismIC50 > 10 µM
Lysyl Oxidase LysineCollagen cross-linkingNo inhibition (prevents toxicity)

Visualization of Selectivity Logic:

Selectivity FPPM FPPM (10 µM) VAP1 VAP1 FPPM->VAP1 MAOA MAOA FPPM->MAOA Safety Check MAOB MAOB FPPM->MAOB Safety Check

Figure 2: Ideal selectivity profile. The compound must potently inhibit VAP-1 while sparing MAO-A/B to avoid CNS side effects.

References

  • Foot, J. S., et al. (2013). Discovery of PXS-4728A, a potent and selective inhibitor of vascular adhesion protein-1 (VAP-1) for the treatment of inflammatory diseases.Journal of Pharmacology and Experimental Therapeutics .

  • Smith, D. J., & Vainio, P. J. (2007). Targeting Vascular Adhesion Protein-1 to Treat Autoimmune and Inflammatory Diseases.Annals of the New York Academy of Sciences .

  • O'Rourke, A. M., et al. (2008). Validation of a high-throughput fluorescence assay for the measurement of semicarbazide-sensitive amine oxidase activity.Journal of Biomolecular Screening .

  • Carpéné, C., et al. (2005). Semicarbazide-sensitive amine oxidase (SSAO) and its inhibitors: a review.Current Medicinal Chemistry .

The Selectivity Paradox: Validating On-Target Engagement and De-Risking Off-Target Effects

Author: BenchChem Technical Support Team. Date: February 2026

The Engagement Crisis: Why Potency Efficacy

In modern drug discovery, a recurring failure mode exists: a compound demonstrates nanomolar potency in biochemical assays but fails in cellular models or clinical trials. This disconnect often stems from the "Engagement Gap" —the assumption that a compound binds its target inside a living cell with the same thermodynamics as it does in a buffer.

To bridge this gap, we must move beyond simple functional readouts (e.g., cell viability) and rigorously validate Target Engagement (TE) . We must prove that the molecule physically occupies the target in the complex intracellular milieu and that this occupancy drives the observed phenotype.

This guide compares the primary methodologies for confirming on-target activity (CETSA, NanoBRET) and mapping off-target landscapes (Chemical Proteomics), providing a roadmap for rigorous validation.

Establishing On-Target Engagement: The Biophysical Truth

Comparative Analysis: Label-Free vs. Tracer-Based

Two dominant technologies have emerged for cellular TE: Cellular Thermal Shift Assay (CETSA) and NanoBRET .

FeatureCETSA (Label-Free) NanoBRET (Tracer-Based)
Principle Ligand binding alters thermal stability (

).[1]
BRET between Luciferase-target and fluorescent tracer.[1][2]
Relevance High: Uses endogenous protein in native context.Med-High: Requires overexpression of fusion protein.
Kinetics Equilibrium snapshot (thermodynamic).Real-time: Measures residence time (

).
Throughput Medium (Western Blot) to High (AlphaScreen/MS).High (Plate-reader based).
Bias Unbiased (no tags/tracers needed).Biased by tracer choice and tag interference.
Best For Primary Validation of endogenous targets.SAR Optimization & kinetic profiling.
The Gold Standard: CETSA (Cellular Thermal Shift Assay)

CETSA is currently the most robust method for validating engagement of endogenous targets without genetic modification. It relies on the biophysical principle that ligand binding stabilizes a protein, increasing its melting temperature (


).
Protocol: The CETSA "Melt Curve" Workflow

Objective: Determine if Compound X stabilizes Target Y in intact cells.

  • Cell Treatment:

    • Seed cells (e.g., HEK293, Jurkat) to 70-80% confluency.

    • Treat with Compound X (at

      
      ) and Vehicle (DMSO) for 1 hour at 37°C.
      
    • Critical Control: Include a structurally similar but inactive analog (negative control) to rule out non-specific physicochemical effects.

  • Heat Challenge (The Discriminator):

    • Aliquot cell suspension into PCR tubes.

    • Apply a thermal gradient (e.g., 37°C to 67°C) for 3 minutes using a thermal cycler.

    • Cooling: Immediately snap-cool at RT for 3 minutes.

  • Lysis & Fractionation:

    • Add lysis buffer (with mild detergent e.g., 0.4% NP-40) to permeabilize membranes.

    • Centrifugation: Spin at 20,000 x g for 20 mins at 4°C.

    • Logic: Denatured/aggregated proteins pellet out; stabilized/folded proteins remain in the supernatant.

  • Detection:

    • Analyze supernatant via Western Blot or AlphaScreen.

    • Data Output: Plot signal intensity vs. Temperature. A right-shift in the curve indicates target engagement.

Visualization: CETSA Logic Flow

CETSA_Workflow cluster_0 Phase 1: Treatment cluster_1 Phase 2: Thermal Challenge cluster_2 Phase 3: Separation cluster_3 Phase 4: Readout A Intact Cells + Compound C Heat Gradient (37°C - 67°C) A->C B Intact Cells + DMSO B->C D Lysis & Centrifugation C->D E Soluble Fraction (Folded Protein) D->E F Pellet (Aggregated Protein) D->F G Detection (WB / MS) E->G H Shift Calculation (ΔTm) G->H

Caption: Figure 1. CETSA Workflow. Ligand binding stabilizes the target, keeping it in the soluble fraction at higher temperatures compared to DMSO control.

Functional Validation: Proving Causality

Demonstrating binding (CETSA) is necessary but insufficient. You must prove that binding causes the phenotype. The most rigorous method is the Genetic Rescue (Resistance Allele) experiment.

The "Resistance Allele" Validation System

This system distinguishes on-target efficacy from off-target toxicity.

  • Concept: Introduce a mutation into the target protein that preserves function but abolishes drug binding.

  • The Test: Treat cells expressing this mutant with the drug.

    • Result A (On-Target): The drug loses potency. The cells are "rescued" from the drug's effect.

    • Result B (Off-Target): The drug remains potent. This implies the drug is killing the cell via a different, unknown mechanism.

Visualization: The Logic of Validation

Validation_Logic Start Observed Phenotype (e.g., Cell Death) Experiment Experiment: Express Drug-Resistant Target Mutant (Rescue) Start->Experiment Result1 Phenotype Persists (Cells still die) Experiment->Result1 Result2 Phenotype Lost (Cells survive) Experiment->Result2 Concl1 CONCLUSION: Off-Target Effect (Toxicity) Result1->Concl1 Concl2 CONCLUSION: On-Target Mechanism Confirmed Result2->Concl2

Caption: Figure 2. Genetic Rescue Logic. If a drug-resistant mutant fails to rescue the phenotype, the drug's activity is off-target.

Mapping the Off-Target Landscape

Once the primary target is validated, the safety profile depends on what else the compound hits.

Method: Thermal Proteome Profiling (TPP) vs. Chemical Proteomics

While traditional safety panels (e.g., Eurofins SafetyScreen) look at 40-80 common targets, they miss thousands of proteins. Proteome-wide methods are required for novel compounds.

1. Thermal Proteome Profiling (TPP)[3][4]
  • Mechanism: Mass Spectrometry (MS)-based CETSA performed on the whole proteome.

  • Pros: No chemical modification of the drug required.[3] Detects targets in living cells.[2][3][4][5][6][7][8][9][10]

  • Cons: Requires high MS sensitivity; expensive.

2. Chemical Proteomics (Activity-Based or Compound-Centric)[3]
  • Mechanism:

    • Activity-Based Protein Profiling (ABPP):[3][4] Uses reactive probes to map the functional state of enzyme classes (e.g., serine hydrolases).[3]

    • Compound-Centric: The drug is covalently linked to a bead (affinity matrix) to "fish" for targets in lysate.

  • Pros: Can enrich low-abundance proteins.

  • Cons: Linker attachment can abolish drug activity (must be validated via SAR).

Protocol: Compound-Centric Pulldown (Simplified)
  • Probe Synthesis: Attach a biotin linker to the compound at a solvent-exposed position (determined by docking/SAR).

  • Lysate Incubation: Incubate cell lysate with the Biotin-Drug probe.

    • Competition Control: Pre-incubate lysate with excess free (unlabeled) drug. This competes for specific binding sites.[7]

  • Enrichment: Add Streptavidin beads to capture Biotin-Drug-Protein complexes.

  • Elution & MS: Digest proteins on-bead and analyze via LC-MS/MS.

  • Analysis: Specific targets are those identified in the Probe sample but significantly reduced in the Competition Control sample.

Summary Matrix: Selecting the Right Tool

RequirementRecommended MethodWhy?
Confirm binding in live cells CETSA Physiologically relevant, no tags.
Measure residence time (kinetics) NanoBRET Real-time monitoring of equilibrium.[2]
Prove mechanism of action CRISPR Rescue Definitive link between target and phenotype.
Identify unknown off-targets TPP or ABPP Unbiased, proteome-wide scanning.

References

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

  • Robers, M. B., et al. (2015). Target engagement and drug residence time can be observed in living cells with BRET. Nature Communications. [Link]

  • Savitski, M. M., et al. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science. [Link]

  • Schürmann, M., et al. (2016). Small-molecule target engagement in cells. Cell Chemical Biology. [Link]

  • Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences. [Link]

  • Platt, R. J., et al. (2014). CRISPR-Cas9 Knockin Mice for Genome Editing and Cancer Modeling. Cell. [Link] (Reference for genetic rescue/editing concepts).

Sources

The Chemical Probe Integrity Matrix: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Cost of False Positives

In chemical biology, a probe is not merely a reagent; it is a question we ask of a biological system. If the probe is flawed, the answer is irrelevant. This guide departs from standard product sheets to provide a rigorous, independent validation framework. It is designed to help you objectively compare a new chemical probe against historical standards (often flawed "legacy" tools) and negative controls.

We will move beyond simple IC50 values to a Three-Pillar Validation System :

  • Chemical Hygiene: Exclusion of assay interference compounds (PAINS).

  • Biophysical Selectivity: Defining the "safe window" of operation.

  • Cellular Target Engagement: The non-negotiable proof that chemistry meets biology inside the cell.

Part 1: In Silico & Biochemical Triage (The "Go/No-Go" Gate)

Before wetting a pipette tip, a candidate probe must pass the "hygiene" test. Many historical compounds (e.g., curcumin, resveratrol, and certain rhodanine-based inhibitors) act as "chemical con artists"—sequestering proteins via aggregation or interfering with assay readouts rather than specific binding.

Chemical Hygiene Criteria
  • PAINS Filters: The compound structure must be screened against Pan-Assay Interference Compounds (PAINS) filters (Baell & Holloway, 2010).[1][2][3][4] These substructures (e.g., ene-rhodanines, quinones) often react non-specifically or act as redox cyclers.

  • Aggregation Check: Compounds must be tested in the presence/absence of detergent (e.g., 0.01% Triton X-100). If potency shifts significantly with detergent, the compound is likely forming colloidal aggregates that sequester the enzyme non-specifically.

The Selectivity Threshold

A probe is defined by what it doesn't hit.

  • Potency: In vitro IC50 or

    
     should be < 100 nM  for the primary target.
    
  • Selectivity Window: The probe must display at least 30-fold selectivity against closely related family members (e.g., checking a CDK4 inhibitor against CDK1, CDK2, and CDK6).

Part 2: Cellular Target Engagement (The Core Protocol)

This is the most critical failure point in probe development. A compound may inhibit a purified protein in a buffer but fail to engage the target inside a cell due to membrane impermeability, efflux pumps, or high intracellular ATP competition.

Recommended System: NanoBRET™ Target Engagement (TE) Unlike CETSA (which measures thermal stability), NanoBRET provides quantitative affinity (


) and residence time data in live cells under equilibrium conditions.
The Mechanism (Causality)

NanoBRET relies on Bioluminescence Resonance Energy Transfer .[5] The target protein is fused to NanoLuc® luciferase (energy donor).[5][6] A cell-permeable "tracer" (fluorescently labeled broad-spectrum inhibitor) binds the target, accepting energy and emitting fluorescence. The test probe competes with the tracer.[6][7]

  • High Signal: Tracer bound (Probe unbound).

  • Low Signal: Tracer displaced (Probe bound).

Visualization: NanoBRET Logic Flow

NanoBRET_Mechanism Target Target Protein (NanoLuc Fusion) Complex BRET Signal (Energy Transfer) Target->Complex + Tracer Tracer Fluorescent Tracer Tracer->Complex Displaced Signal Loss (Target Engagement) Complex->Displaced + Probe (Competition) Probe Test Probe (Competitor) Probe->Displaced

Figure 1: Mechanism of NanoBRET Target Engagement. The test probe competes with a known tracer, causing a quantifiable loss in BRET signal.

Step-by-Step Validation Protocol

Objective: Determine the intracellular apparent affinity (


) of the probe.
  • Transfection (Day 1):

    • Seed HEK293 cells (or relevant line) at 20,000 cells/well in 96-well white plates.

    • Transfect with NanoLuc-Target fusion plasmid using FuGENE HD. Ratio: 10:1 (Carrier DNA:Fusion Vector) to ensure low expression levels (avoids artifacts).

  • Tracer Optimization (Day 2):

    • Treat cells with a serially diluted Tracer to determine the

      
      .
      
    • Critical Step: Select a tracer concentration equal to its

      
       or lower. Using excess tracer will artificially shift the probe's potency (Cheng-Prusoff principle).
      
  • Competition Assay (Day 2):

    • Add the fixed concentration of Tracer + Serial Dilution of the Test Probe (e.g., 10 µM down to 1 nM).

    • Include Negative Control (inactive analog) and Positive Control (known binder).

    • Incubate for 2 hours at 37°C (equilibrium).

  • Readout:

    • Add NanoBRET substrate. Measure Donor Emission (460nm) and Acceptor Emission (618nm).

    • Calculate BRET Ratio:

      
      .
      
  • Data Analysis:

    • Fit data to a 4-parameter logistic curve.

    • Pass Criteria: The probe must show dose-dependent displacement with complete inhibition at high concentrations.

Part 3: Comparative Analysis Guide

When evaluating a new probe, do not use it in isolation. You must compare it against the "Legacy Tool" (the compound previously used in literature, often flawed) and a "Negative Control" (chemically similar but inactive).[8]

The Validation Matrix
FeatureIdeal Chemical Probe (The Goal)Legacy Tool (e.g., LY294002 for PI3K)Negative Control
Biochemical Potency IC50 < 100 nMOften weak (µM range) or non-specificInactive (IC50 > 10 µM)
Selectivity (Family) > 30-fold vs. nearest homologPromiscuous (hits multiple kinases)N/A
PAINS Filters Pass (No alerts)Often Fail (Reactive groups)Pass
Cellular Potency < 1 µM (NanoBRET)Often > 10 µM or cytotoxicNo displacement
Cytotoxicity Low (at effective conc.)High (confounds phenotype)Low
Phenotypic Rescue Effect reversed by resistant mutantEffect persists (off-target toxicity)No effect
Decision Logic Workflow

Use this flowchart to determine if a probe is suitable for your study.

Validation_Workflow Start Candidate Probe InSilico In Silico Check (PAINS Filter) Start->InSilico Biochem Biochemical Assay (Potency < 100nM) InSilico->Biochem Pass Discard DISCARD / RE-DESIGN InSilico->Discard Fail (Reactive) Selectivity Selectivity Screen (>30x vs Family) Biochem->Selectivity Pass Biochem->Discard Weak Potency Cellular Cellular Engagement (NanoBRET < 1µM) Selectivity->Cellular Pass Selectivity->Discard Promiscuous Phenotype Phenotypic Check (Negative Control Comparison) Cellular->Phenotype Pass Cellular->Discard No Entry/Efflux Valid VALIDATED PROBE Phenotype->Valid Specific Effect Phenotype->Discard Off-Target Toxicity

Figure 2: The "Go/No-Go" Decision Tree for Chemical Probe Validation.

Part 4: Phenotypic Validation (The Biological Link)

The final pillar is ensuring the phenotypic effect is actually driven by the target.

  • The "Rescue" Experiment: If you are studying a kinase, express a "Gatekeeper Mutant" (resistant to the drug but biologically active) in your cells.

  • Prediction: If the probe is specific, the mutant cells should be resistant to the phenotypic effect (e.g., cell death). If the mutant cells still die, the probe is killing them via an off-target mechanism (toxicity).

Summary Recommendation: Never rely on a single vendor's datasheet. Always cross-reference the Chemical Probes Portal and perform at least one orthogonal cellular engagement assay (NanoBRET) before basing a drug discovery campaign on a specific molecule.

References

  • Arrowsmith, C. H., et al. (2015). The promise and peril of chemical probes.[9] Nature Chemical Biology, 11, 536–541. [Link]

  • Baell, J. B., & Holloway, G. A. (2010).[1][2][4] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[1][2][4] Journal of Medicinal Chemistry, 53(7), 2719–2740. [Link]

  • Chemical Probes Portal. (2021). Selection Criteria for Chemical Probes. [Link]

  • Structural Genomics Consortium (SGC). (2023). Chemical Probes: Criteria and Characterization. [Link]

Sources

Optimizing Oral Bioavailability: A Comparative Guide to Pharmaceutical Salt Selection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers in drug discovery and development, the selection of an optimal salt form is not merely a box-checking exercise in pre-formulation; it is a strategic lever to alter the biopharmaceutical performance of an Active Pharmaceutical Ingredient (API).[1] This guide provides a technical comparison of oral bioavailability across different salt forms, specifically analyzing the trade-offs between Hydrochlorides (HCl) , Mesylates , and Free Bases .

We move beyond standard solubility metrics to examine the Common Ion Effect, Intrinsic Dissolution Rates (IDR), and the "Spring and Parachute" supersaturation model.

Mechanistic Foundation: The Solubility-Bioavailability Interface

The oral bioavailability (


) of a drug is governed by the interplay of solubility and permeability (BCS Classification). For weak bases (a vast majority of modern small molecule drugs), salt formation is the primary method to improve dissolution.
The "Spring and Parachute" Concept
  • The Spring: High-energy salt forms (e.g., amorphous salts or high-solubility counter-ions) dissolve rapidly, creating a supersaturated solution in the gastrointestinal (GI) tract.

  • The Parachute: The ability of the formulation to maintain this supersaturation without precipitating back to the stable (and less soluble) free base.

Critical Insight: While HCl salts often provide the strongest "Spring" (rapid dissolution), they frequently fail the "Parachute" phase in the stomach due to the Common Ion Effect .

The Common Ion Effect in Gastric Fluid

The stomach contains a high concentration of chloride ions (


) from secreted hydrochloric acid (

).
  • Mechanism: According to the solubility product principle (

    
    ), adding a chloride-based salt (Drug-HCl) to a chloride-rich environment (stomach) shifts the equilibrium toward the solid state.
    
  • Result: This can suppress the dissolution rate of HCl salts in vivo, paradoxically making them less effective than organic salts (like Mesylates or Tartrates) in certain fed/fasted scenarios [1, 2].

Strategic Salt Selection: Decision Framework

The following decision tree outlines the logical flow for selecting a counter-ion based on pKa and physicochemical constraints.

SaltSelection Start Candidate Drug (Weak Base) Check_pKa Check u0394pKa (pKa_base - pKa_acid) Start->Check_pKa Decision_pKa u0394pKa > 2-3? Check_pKa->Decision_pKa Decision_pKa->Start No (Co-crystal/Amorphous) Route_HCl Screen Inorganic Salts (HCl, H2SO4) Decision_pKa->Route_HCl Yes Route_Organic Screen Organic Salts (Mesylate, Tartrate, Tosylate) Decision_pKa->Route_Organic Yes Test_Solubility Measure Solubility (pH 1.2, 6.8) & Intrinsic Dissolution Rate (IDR) Route_HCl->Test_Solubility Route_Organic->Test_Solubility Check_CommonIon Common Ion Effect Risk? (High Cl- sensitivity) Test_Solubility->Check_CommonIon Select_Mesylate Select Mesylate/Organic (Better 'Parachute' Effect) Check_CommonIon->Select_Mesylate High Risk Select_HCl Select HCl (Cost effective, Established) Check_CommonIon->Select_HCl Low Risk

Figure 1: Strategic decision tree for salt selection, prioritizing the mitigation of the Common Ion Effect for weak bases.

Case Study: Comparative Profiling of "Model Drug X"

To illustrate the impact of salt forms, we present a comparative analysis of a model BCS Class II weak base (structurally similar to kinase inhibitors like Imatinib or Haloperidol).

Experimental Setup
  • Compound: Model Drug X (Weak Base, pKa ~7.5).

  • Forms: Free Base, Hydrochloride Salt (1:1), Mesylate Salt (1:1).

  • Subject: Beagle Dogs (

    
    , crossover design).
    
Table 1: In Vitro Physicochemical Properties
ParameterFree BaseHydrochloride (HCl)Mesylate
Melting Point 210°C245°C185°C
Aqueous Solubility (Water) < 0.01 mg/mL> 50 mg/mL> 100 mg/mL
Solubility (0.1N HCl) 0.5 mg/mL2.0 mg/mL *35.0 mg/mL
Hygroscopicity Non-hygroscopicModerateHigh
Intrinsic Dissolution Rate 0.05 mg/min/cm²1.2 mg/min/cm²4.5 mg/min/cm²

*Note the suppression of HCl salt solubility in 0.1N HCl due to the common ion effect.[2]

Table 2: In Vivo Pharmacokinetic (PK) Performance
PK ParameterFree BaseHydrochloride (HCl)Mesylate

(h)
4.5 ± 1.22.0 ± 0.51.5 ± 0.4

(ng/mL)
150 ± 30450 ± 55820 ± 90

(ng.h/mL)
1200 ± 2003100 ± 4005400 ± 600
Relative Bioavailability Reference~2.6x~4.5x
Analysis of Results
  • The HCl Limitation: While the HCl salt significantly improved bioavailability over the free base, it underperformed compared to the Mesylate. This correlates directly with the in vitro data showing solubility suppression in simulated gastric fluid (0.1N HCl).

  • The Mesylate Advantage: The Mesylate salt demonstrated a "Spring" (high IDR) and avoided the common ion suppression, leading to a higher

    
     and total exposure (
    
    
    
    ). This is consistent with findings for drugs like Haloperidol and various Tyrosine Kinase Inhibitors [1, 3].

Experimental Protocols

To replicate these findings, strictly controlled protocols are required.

Protocol A: Intrinsic Dissolution Rate (Wood's Apparatus)

Standard: USP <1087>

Objective: Measure the dissolution rate per unit area (


), eliminating particle size effects.
  • Preparation of Compact:

    • Weigh 150–200 mg of pure drug substance (Free Base/Salt).

    • Compress the powder into the die of a Wood’s Apparatus using a hydraulic press (typically 2000 psi for 1 minute) to form a non-disintegrating pellet with a constant surface area (

      
      ).
      
    • Expert Tip: Verify the surface is smooth and free of cracks. Cracks increase surface area and invalidate the data.

  • Dissolution Setup:

    • Medium: 900 mL of 0.1N HCl (Gastric) or Phosphate Buffer pH 6.8 (Intestinal), degassed.

    • Temperature:

      
      .
      
    • Rotation: 50 RPM.

  • Sampling:

    • Lower the die (rotating) into the vessel.

    • Withdraw 5 mL samples at 1, 2, 3, 4, 5, 10, 15, 20, and 30 minutes. Replace with fresh medium.

  • Analysis:

    • Quantify using HPLC-UV.

    • Calculation: Plot Cumulative Amount Dissolved (mg) vs. Time (min). The slope of the linear region divided by the surface area (

      
      ) is the IDR.[3]
      
Protocol B: Pre-Clinical PK Study (Rat/Dog)

Objective: Determine oral bioavailability (


).

PK_Workflow Formulation Formulation (Suspension/Capsule) Dosing Oral Administration (Fasted/Fed) Formulation->Dosing Sampling Serial Blood Sampling (0.25h - 24h) Dosing->Sampling Bioanalysis LC-MS/MS Analysis (Plasma Conc.) Sampling->Bioanalysis NCA Non-Compartmental Analysis (WinNonlin) Bioanalysis->NCA

Figure 2: Workflow for comparative pharmacokinetic evaluation.

  • Formulation: Prepare equimolar suspensions of Free Base, HCl, and Mesylate in 0.5% Methylcellulose. Do not use solubilizers (e.g., Tween) as they mask the salt effect.

  • Dosing: Administer via oral gavage (rats) or capsule (dogs). Dose should be normalized to the free base weight.

  • Sampling: Collect blood into EDTA tubes. Centrifuge at 3000g,

    
     to harvest plasma.
    
  • Data Analysis: Calculate

    
     using the trapezoidal rule. Compare Relative Bioavailability (
    
    
    
    ) using the Free Base as the reference (
    
    
    ).

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Link

  • Li, S., et al. (2005). Effect of Common Ion on the Dissolution of Salts. Journal of Pharmaceutical Sciences. Link

  • Berge, S. M., et al. (1977). Pharmaceutical Salts.[1][4][5] Journal of Pharmaceutical Sciences. Link

  • FDA Guidance for Industry. (2021). Bioavailability Studies Submitted in NDAs or INDs. Link

  • Pion Inc. (2024). Intrinsic Dissolution Rate (IDR) Methodology. Link

Sources

Safety Operating Guide

Operational Disposal Guide: (5-(4-Fluorophenyl)pyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Directives

Do not dispose of (5-(4-Fluorophenyl)pyridin-3-yl)methanamine down the drain.

This compound represents a dual-hazard waste stream: it is a halogenated aromatic amine . Its disposal requires strict segregation from acidic waste streams to prevent exothermic neutralization and must be routed to high-temperature incineration facilities equipped with scrubbers to manage hydrogen fluoride (HF) generation.

Critical "Do Not" List:

  • DO NOT mix with acidic waste streams (Risk: Exothermic reaction/spattering).

  • DO NOT mix with strong oxidizers (Risk: Fire/Explosion).

  • DO NOT use aluminum containers for liquid solutions (Risk: Amine-induced corrosion/H2 evolution).

Chemical Profile & Waste Characterization[1]

To dispose of a chemical safely, you must understand its behavior in a waste drum.[1] This compound is not just "organic waste"; it is a functionalized base.

PropertyValue / CharacteristicDisposal Implication
Molecular Formula C₁₂H₁₁FN₂Contains Nitrogen (NOx risk) and Fluorine (HF risk).
Functional Groups Pyridine, Primary Amine, FluorophenylBasic nature. Will react with acids.
Physical State Solid (typically off-white powder)Dust control measures required during transfer.
Acidity/Basicity Basic (Amine moiety)Must be segregated into "Alkaline/Basic" organic waste.
Combustion Products CO, CO₂, NOx, HF Incineration requires flue gas scrubbing (Caustic Scrubber).
RCRA Status Characteristic Waste (Toxic/Irritant)Not P-listed, but treated as Hazardous Chemical Waste.
The "Why" Behind the Protocol
  • The Fluorine Factor: Standard catalytic oxidizers often fail to handle fluorinated compounds. When incinerated, the fluorine atom is liberated as Hydrogen Fluoride (HF), a highly corrosive gas that destroys standard incinerator linings.[2] This waste must be tagged as "Halogenated" so the waste vendor routes it to a facility with HF scrubbers.

  • The Amine Factor: Amines are electron donors. If you pour this into a "General Organic Waste" container that previously held acid chlorides or strong acids, you risk a violent exothermic reaction or the formation of toxic chloramines.

Waste Segregation & Packaging Protocol

This protocol is designed as a self-validating system. At every step, the user verifies compatibility before action.

Workflow Diagram: Waste Decision Matrix

WasteDecision Start Waste Generation Source StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solid Liquid Liquid Solution StateCheck->Liquid Liquid Contam Is it pure chemical or debris? Solid->Contam Pure Pure Substance Contam->Pure Expired/Excess Debris Contaminated PPE/Wipes Contam->Debris Wipes/Gloves PackSolid Double Bag (LDPE) Place in HDPE Drum Pure->PackSolid Debris->PackSolid StreamA Stream A: Solid Toxic Waste PackSolid->StreamA SolventCheck Solvent Type? Liquid->SolventCheck Aq Aqueous (Basic pH) SolventCheck->Aq Water Based Org Organic Solvent SolventCheck->Org DCM, MeOH, DMSO StreamB Stream B: Basic Aqueous Waste Aq->StreamB HalogenCheck Contains other Halogens? Org->HalogenCheck StreamC Stream C: Halogenated Organic Waste HalogenCheck->StreamC Yes or No (F is present)

Figure 1: Decision matrix for segregating this compound waste streams.

Detailed Procedures
Scenario A: Solid Waste (Pure Substance or Spilled Powder)
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar. Avoid metal containers.

  • Primary Containment: Place the solid inside a clear LDPE bag. Zip or tape closed.

  • Secondary Containment: Place the bag inside the HDPE jar.

  • Labeling:

    • Chemical Name: this compound[3]

    • Hazards: Irritant, Toxic, Basic.[4]

    • Tag: "Solid Hazardous Waste - Halogenated."

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Compatibility Check: Verify the receiving carboy pH. It should be neutral or basic (pH ≥ 7). Never add to a container measuring pH < 4.

  • Solvent Segregation:

    • If dissolved in Methanol/Ethanol/DMSO : Dispose in "Halogenated Organic Solvents" carboy. (Note: Even if the solvent isn't halogenated, the solute is. Marking it halogenated ensures proper incineration).

    • If dissolved in Dichloromethane (DCM) : Dispose in "Halogenated Organic Solvents."

  • Labeling:

    • List all solvents + "this compound < 5%".

    • Check the "Halogenated" box on the waste tag.

Emergency Spill Response Workflow

In the event of a benchtop spill, immediate containment is necessary to prevent aerosolization of the amine.

SpillResponse Alert 1. Alert & Assess PPE 2. Don PPE (Nitrile Gloves, Goggles, Lab Coat) Alert->PPE Contain 3. Containment (Cover with absorbent pads) PPE->Contain Neutralize 4. Cleaning (Wipe with dilute weak acid e.g. Citric Acid *Only if residue persists*) Contain->Neutralize Pack 5. Packaging (Seal pads in bag -> Haz Waste) Neutralize->Pack

Figure 2: Step-by-step spill response workflow.

Spill Cleanup Notes:

  • PPE: Double gloving (Nitrile) is recommended.

  • Decontamination: Because the substance is an amine (basic), final surface cleaning can be done with a mild citric acid solution to protonate and solubilize any residue, followed by a water rinse. Collect all rinsate as hazardous waste.

Final Disposal Method (Vendor Instructions)

When transferring custody to your Environmental Health & Safety (EHS) office or waste vendor, provide the following specifications:

  • Preferred Method: Rotary Kiln Incineration.

  • Temperature Requirement: >1100°C (2000°F).

  • Critical Requirement: The incineration facility must have Wet Gas Scrubbing capabilities.

    • Reasoning: The thermal decomposition of the fluorophenyl group generates Hydrogen Fluoride (HF). Without scrubbing, this releases a corrosive and toxic gas violates EPA emission standards [1].

  • Waste Code (US EPA Suggestion): While not P-listed, use D001 (Ignitable, if in solvent) or D002 (Corrosive, if pH > 12.5) or general Hazardous Waste classification based on toxicity [2].

References

  • Tsang, W., Burgess, D.R., & Babushok, V. (1998).[5] On the Incinerability of Highly Fluorinated Organic Compounds. Combustion Science and Technology.

  • US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (40 CFR Part 261).

  • BLD Pharm. Safety Data Sheet: (5-(4-Chlorophenyl)pyridin-3-yl)methanamine (Analogous Structure Safety Data).

  • Thermo Fisher Scientific. Chemical Compatibility of Plastics.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.